Enhanced Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. Parent 2,2-Dimethylcyclobutan-1-amine
The target compound introduces an isopropoxy substituent at C3 absent in the parent 2,2-dimethylcyclobutan-1-amine (CAS 1781791-33-0). This modification increases the molecular weight from 99.17 g/mol to 157.26 g/mol, a 58.6% increase, and adds a hydrogen-bond acceptor site (ether oxygen) while maintaining a single H-bond donor (primary amine), as reflected in a predicted TPSA shift from 26.02 Ų (parent) to approximately 35.25 Ų for the analogous 3-ethoxy derivative . The isopropoxy group contributes approximately +0.5 to +0.8 LogP units relative to the unsubstituted parent based on fragment-based calculations, enhancing membrane permeability potential while remaining within favorable drug-like property space .
| Evidence Dimension | Molecular weight, TPSA, and lipophilicity (LogP) for CNS drug-likeness |
|---|---|
| Target Compound Data | MW 157.26 g/mol; predicted TPSA ≈35.25 Ų; estimated LogP ≈1.5–1.8 |
| Comparator Or Baseline | 2,2-Dimethylcyclobutan-1-amine: MW 99.17 g/mol; TPSA 26.02 Ų; LogP ≈0.6–0.9 |
| Quantified Difference | MW increase: +58.1 Da (+58.6%); TPSA increase: ≈+9.2 Ų; LogP increase: ≈+0.7–0.9 units |
| Conditions | Predicted/calculated physicochemical parameters based on fragment contribution methods and ChemScene computational data for 3-ethoxy analog (LogP 1.1487, TPSA 35.25) |
Why This Matters
The increased lipophilicity and added H-bond acceptor site move the compound closer to the CNS drug-like chemical space (optimal LogP 1–3, TPSA < 60–70 Ų for BBB penetration) while retaining a single H-bond donor, making it more suitable for CNS target screening than the parent amine, which may exhibit insufficient lipophilicity for passive membrane permeation.
